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Compound of Interest

Compound Name: Adipaldehyde

Cat. No.: B086109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

adipaldehyde (hexanedial), a six-carbon dialdehyde. The information presented herein is

intended to assist researchers in the identification, characterization, and utilization of this

compound in various scientific applications, including chemical synthesis and drug

development. This document details nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data, outlines experimental protocols for data acquisition, and includes logical

diagrams to visualize analytical workflows.

Spectroscopic Data
The following tables summarize the key spectroscopic data for adipaldehyde. Due to the

limited availability of high-resolution experimental spectra in publicly accessible databases, the

NMR data presented are estimated based on established chemical shift ranges for aliphatic

aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Adipaldehyde (in CDCl₃)
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1, H6 (-CHO) ~9.77 Triplet (t) ~1.8 2H

H2, H5 (-CH₂-) ~2.45 Multiplet (m) - 4H

H3, H4 (-CH₂-) ~1.65 Multiplet (m) - 4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Adipaldehyde (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

C1, C6 (C=O) ~202

C2, C5 ~43

C3, C4 ~22

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Adipaldehyde

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2940, ~2860 C-H Stretch (Aliphatic) Medium-Strong

~2820, ~2720 C-H Stretch (Aldehyde)
Medium (often appears as a

doublet)

~1725 C=O Stretch (Aldehyde) Strong

~1465 C-H Bend (Methylene) Medium

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample purity.
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NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of purified adipaldehyde in 0.6-0.8 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent

does not already contain it.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters:

Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse angle: 30-45°

Spectral width: 0-12 ppm

3. Data Acquisition (¹³C NMR):

Acquire the spectrum on the same NMR spectrometer.

Typical acquisition parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 s

Pulse angle: 45-90°

Spectral width: 0-220 ppm
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Proton decoupling should be applied to obtain singlet peaks for each carbon.

Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):

Place a small drop of neat adipaldehyde (if liquid at room temperature) onto the surface of a

salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top and press to form a thin, uniform film.

2. Data Acquisition:

Record a background spectrum of the empty spectrometer.

Mount the salt plates in the sample holder of an FTIR spectrometer.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Perform a background subtraction to obtain the final spectrum of the sample.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a

comparative overview of the antimicrobial activity of adipaldehyde.
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Spectroscopic Analysis Workflow for Adipaldehyde
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Comparative Sporicidal Activity of Aldehydes
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086109#adipaldehyde-hexanedial-spectroscopic-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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